molecular formula C23H20Cl2N2O B2383950 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone CAS No. 860785-21-3

3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone

Cat. No.: B2383950
CAS No.: 860785-21-3
M. Wt: 411.33
InChI Key: XLMADCKYFXLGAS-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone is a complex organic compound that features a unique combination of functional groups, including a dichlorobenzyl group, an indole moiety, and a pyridinone ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the indole derivative.

    Construction of the Pyridinone Ring: The pyridinone ring can be formed through a cyclization reaction involving the intermediate compounds obtained from the previous steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-1-[2-(1H-indol-3-yl)ethyl]-2-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O/c1-15-18(13-19-20(24)6-4-7-21(19)25)23(28)10-12-27(15)11-9-16-14-26-22-8-3-2-5-17(16)22/h2-8,10,12,14,26H,9,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMADCKYFXLGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CCC2=CNC3=CC=CC=C32)CC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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